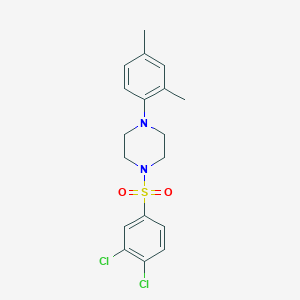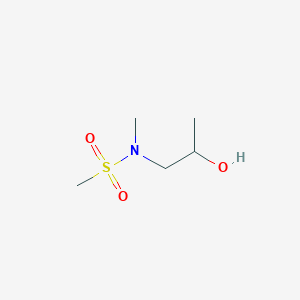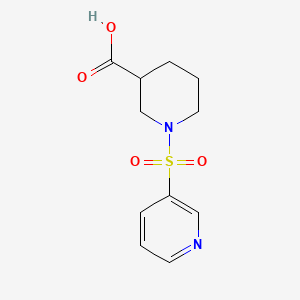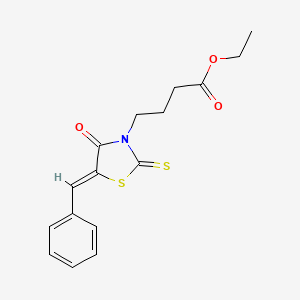![molecular formula C14H18ClNO2 B2510642 tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate CAS No. 1332765-65-7](/img/structure/B2510642.png)
tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate” is a chemical compound with the formula C14H18ClNO2 and a molecular weight of 267.75 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group (N-CO-O) attached to a tert-butyl group and a 1-(3-chlorophenyl)cyclopropyl group .Scientific Research Applications
Environmental Remediation and Degradation Studies
- Decomposition in Environmental Settings : Research on related compounds, like Methyl tert-butyl ether (MTBE), has demonstrated the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting such compounds into less harmful substances. This method shows promise for environmental remediation by breaking down pollutants into methane, ethylene, and other gases, highlighting the potential for similar applications for tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate in environmental clean-up efforts (Hsieh et al., 2011).
Bioremediation and Pollution Control
- Bioremediation Techniques : Studies on MTBE, a structurally similar compound, have explored microbial degradation as a method for bioremediation. This suggests that compounds within the same chemical family may also be subject to biodegradation, offering pathways for reducing environmental pollution through biological means. Such insights could guide research on bioremediation applications of this compound (Fiorenza & Rifai, 2003).
Chemical Reaction Mechanisms and Catalysis
- Catalysis and Chemical Synthesis : The study of MTBE synthesis on supported and unsupported catalysts provides insights into how specific catalysts can affect the efficiency and outcomes of chemical reactions. Such research could be applicable to the synthesis of this compound, by exploring suitable catalysts that could improve synthesis efficiency or yield different reaction products (Bielański et al., 2003).
Toxicity and Environmental Impact Studies
- Environmental Fate and Toxicity : Research on synthetic phenolic antioxidants, which share some structural similarities with the target compound, has shed light on their environmental occurrence, human exposure, and toxicity. Understanding the environmental behavior and potential health impacts of chemicals is crucial for assessing risks and designing safer compounds. This approach can be applied to this compound to assess its environmental and health impacts (Liu & Mabury, 2020).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-13(2,3)18-12(17)16-14(7-8-14)10-5-4-6-11(15)9-10/h4-6,9H,7-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPABPDTLDGOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B2510559.png)
![2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid](/img/structure/B2510560.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2510566.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2510568.png)
![2-[[4-[Bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2510570.png)
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2510572.png)
![ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2510573.png)



![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-((4-fluorobenzyl)thio)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2510580.png)
